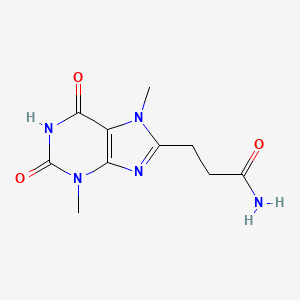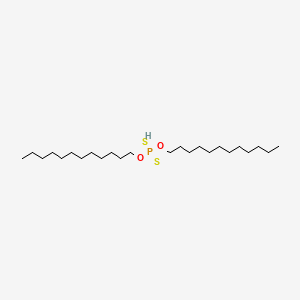
O,O-Didodecyl hydrogen dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Didodecyl hydrogen dithiophosphate is an organophosphorus compound with the molecular formula C24H51O2PS2. It is a member of the dithiophosphate family, which are known for their applications in various industrial processes, including as additives in lubricants and as flotation agents in mineral processing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O,O-Didodecyl hydrogen dithiophosphate can be synthesized through the reaction of dodecyl alcohol with phosphorus pentasulfide (P2S5) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, with the formation of the dithiophosphate ester as the primary product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves a one-pot reaction where dodecyl alcohol is reacted with phosphorus pentasulfide in the presence of a base. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Didodecyl hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiophosphate to thiophosphates.
Substitution: The dithiophosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophosphates, and substituted dithiophosphates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O,O-Didodecyl hydrogen dithiophosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of O,O-Didodecyl hydrogen dithiophosphate involves its ability to decompose peroxides and trap free radicals. This antioxidant action is primarily due to the presence of the dithiophosphate group, which can interact with reactive oxygen species and neutralize them . The compound also acts as a ligand, forming complexes with metal ions and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O,O-Diethyl hydrogen dithiophosphate
- O,O-Dimethyl hydrogen dithiophosphate
- O,O-Di-sec-butyl hydrogen dithiophosphate
- O,O-Diisopropyl hydrogen dithiophosphate
Uniqueness
O,O-Didodecyl hydrogen dithiophosphate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogues. These properties include enhanced solubility in non-polar solvents and improved performance as a lubricant additive .
Eigenschaften
CAS-Nummer |
6028-51-9 |
|---|---|
Molekularformel |
C24H51O2PS2 |
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
didodecoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H51O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28,29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
RZAQYVWTBXBLLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


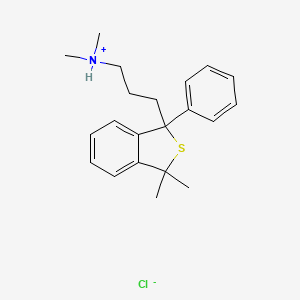

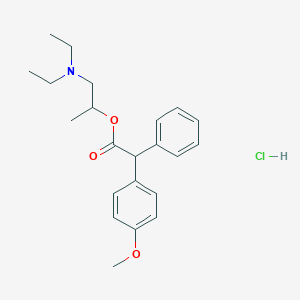
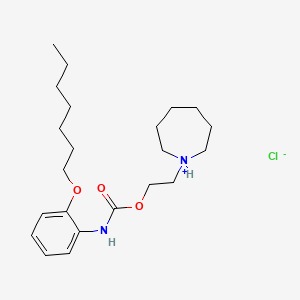
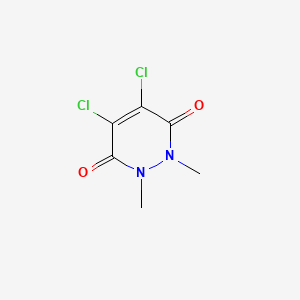
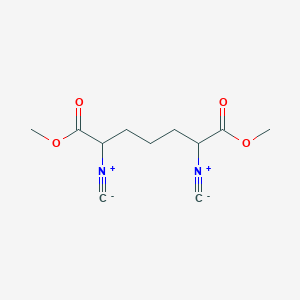
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
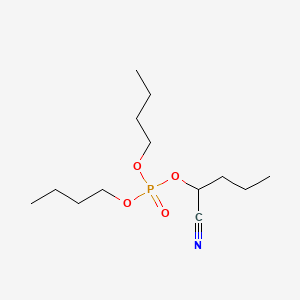
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
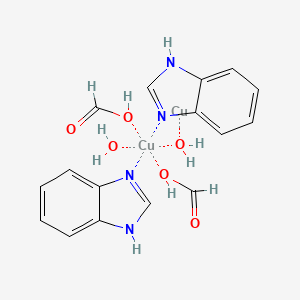
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

